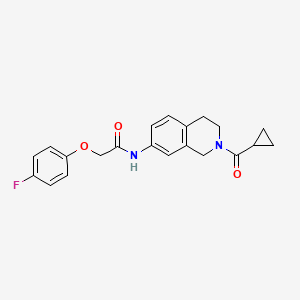
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a novel chemical compound of significant interest across various scientific disciplines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide typically involves a multi-step process:
Cyclopropane Moiety Formation: The initial step often involves the formation of the cyclopropanecarbonyl component through cyclopropanation reactions using diazo compounds and alkenes.
Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline core is synthesized through Pictet-Spengler reactions, involving an aldehyde and an amine.
Fluorophenoxyacetamide Attachment: The final step involves attaching the fluorophenoxyacetamide group through an amide coupling reaction, usually facilitated by coupling agents like EDCI or HATU.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using high-efficiency catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems enhance reproducibility and scalability.
化学反应分析
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide undergoes several types of chemical reactions:
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: Selective reduction can modify functional groups like ketones to alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives of the tetrahydroisoquinoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide finds applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a pharmacophore in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, particularly in neurology and oncology.
Industry: Used in the development of novel materials with specific electronic properties.
作用机制
The compound exerts its effects through several molecular targets and pathways:
Binding to Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels.
Enzyme Inhibition: Possible inhibition of enzymes involved in metabolic pathways.
Signaling Pathways: Modulation of intracellular signaling pathways such as MAPK or PI3K/Akt.
相似化合物的比较
Similar Compounds
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-bromophenoxy)acetamide
Uniqueness
Compared to similar compounds, the fluorophenoxy derivative is unique due to:
Enhanced Biological Activity: The presence of fluorine often increases metabolic stability and bioavailability.
Distinct Chemical Reactivity: Fluorine's electron-withdrawing nature influences the compound's reactivity and interactions.
This unique profile makes N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-17-4-7-19(8-5-17)27-13-20(25)23-18-6-3-14-9-10-24(12-16(14)11-18)21(26)15-1-2-15/h3-8,11,15H,1-2,9-10,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSRDWPSUFRIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2425870.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)
![N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2425873.png)
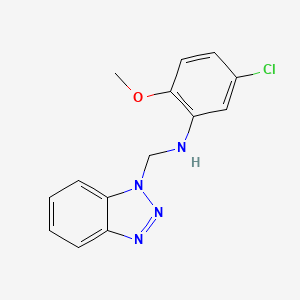
![5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2425877.png)
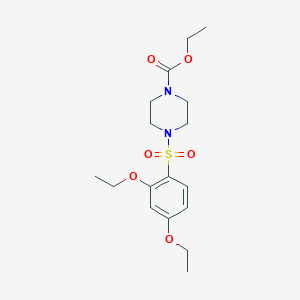
![4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2425880.png)
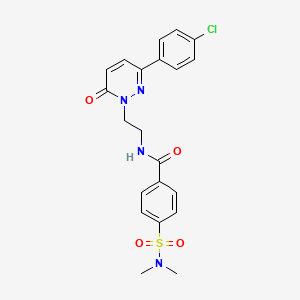
![2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2425884.png)
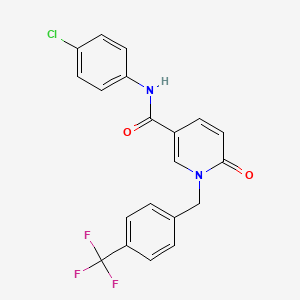
![1-(4-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425888.png)
![14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2425889.png)

amine](/img/structure/B2425892.png)
